molecular formula C18H19N3O6S2 B2434538 methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-32-4

methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2434538
CAS No.: 886955-32-4
M. Wt: 437.49
InChI Key: FOXHQJLGJUHGAY-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O6S2 and its molecular weight is 437.49. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-carbamoyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-27-18(24)21-8-7-12-13(9-21)28-17(14(12)15(19)22)20-16(23)10-3-5-11(6-4-10)29(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXHQJLGJUHGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886955-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O6S2C_{18}H_{19}N_{3}O_{6}S_{2}, with a molecular weight of 437.5 g/mol. The chemical structure includes a thieno[2,3-c]pyridine core substituted with a carbamoyl group and a methylsulfonyl benzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19N3O6S2C_{18}H_{19}N_{3}O_{6}S_{2}
Molecular Weight437.5 g/mol
CAS Number886955-17-5

Anticancer Activity

Recent studies have indicated that compounds with similar thieno[2,3-c]pyridine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways is under investigation.

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine. Preliminary data suggest that this compound may exhibit moderate inhibitory activity against AChE, comparable to known inhibitors like donepezil.

The proposed mechanism involves the binding of the compound to the active site of AChE, leading to a decrease in enzyme activity. This interaction can be modeled using molecular docking studies that predict binding affinities and orientations.

Case Studies

  • In Vitro Studies : In a study evaluating various thieno[2,3-c]pyridine derivatives, this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value suggesting significant cytotoxicity at micromolar concentrations.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanisms involved are believed to include apoptosis induction and modulation of angiogenesis.

Q & A

Q. What bioanalytical methods quantify trace impurities in bulk samples?

  • Methodology :
  • HPLC-MS : Use C18 columns (ACN/water gradient) with MS detection to identify byproducts (e.g., de-methylated or sulfonyl-reduced analogs).
  • Limit of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines for impurities ≤0.1% .

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